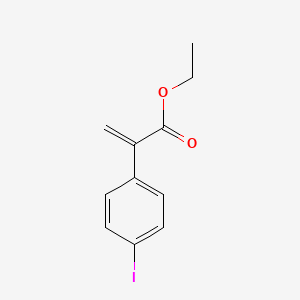
Ethyl 2-(4-iodophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-iodophenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of an ethyl ester group attached to a 2-(4-iodophenyl)acrylate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the Heck reaction, where ethyl acrylate is coupled with 4-iodophenyl derivatives in the presence of a palladium catalyst . The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere, often using solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, efficiency, and control over reaction conditions . The use of continuous flow reactors allows for the precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(4-iodophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the iodine to a hydrogen atom.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 2-(4-iodophenyl)acrylate has numerous applications in scientific research:
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs and therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of ethyl 2-(4-iodophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom in the phenyl ring is a key site for substitution reactions, allowing for the introduction of different functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
類似化合物との比較
Ethyl 2-(4-iodophenyl)acrylate can be compared with other similar compounds such as:
- Ethyl 2-(4-bromophenyl)acrylate
- Ethyl 2-(4-chlorophenyl)acrylate
- Ethyl 2-(4-fluorophenyl)acrylate
Uniqueness
The presence of the iodine atom in this compound makes it particularly reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
特性
分子式 |
C11H11IO2 |
|---|---|
分子量 |
302.11 g/mol |
IUPAC名 |
ethyl 2-(4-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 |
InChIキー |
MYTCPKNRIXOLTI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C)C1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


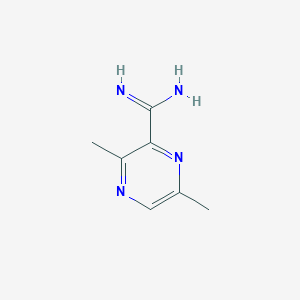
![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
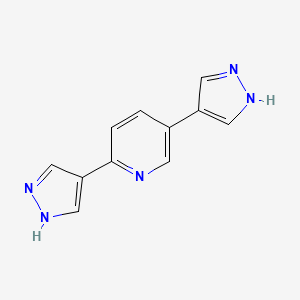
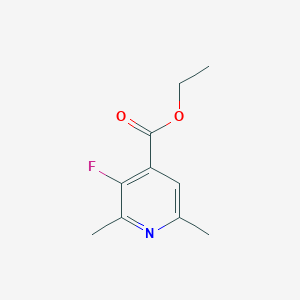
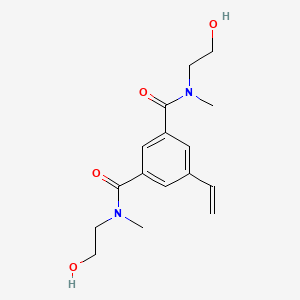
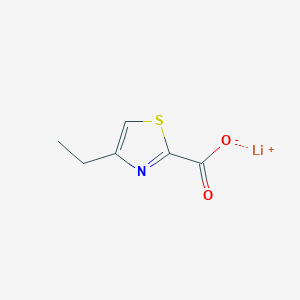
![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
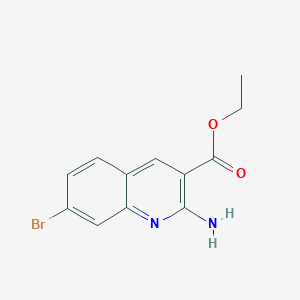

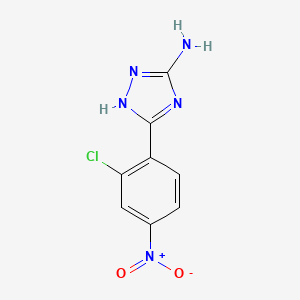
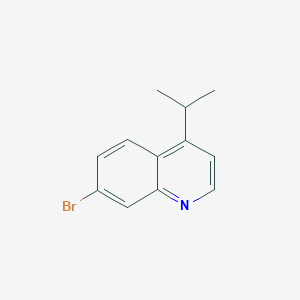
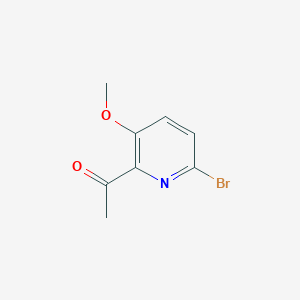
![2,6,7-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13660573.png)
